N-((5-((2-(吲哚-1-基)-2-氧代乙基)硫代)-1,3,4-恶二唑-2-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

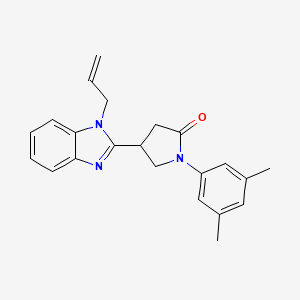

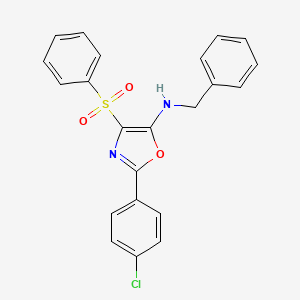

“N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic compound. It contains an indolin-2-one moiety, which is a key structural component in many bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, indolin-2-one compounds have been synthesized as hybrids with nitroimidazole . Another study reported the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of “N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is complex and would require advanced techniques such as X-ray crystallography for precise determination .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. For instance, the indolin-2-one moiety can undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Detailed analysis would require experimental data .科学研究应用

抗菌活性

已合成具有与所讨论化合物相似的结构的化合物并测试了它们的抗菌特性。例如,基于噻唑的 1,3,4-恶二唑杂环已证明对一系列革兰氏阳性菌、革兰氏阴性菌和真菌具有相当大的潜在抗菌和抗真菌活性 (Desai 等人,2016)。此类研究强调了这些化合物在开发新的抗菌剂中的潜力。

抗癌评价

已设计和合成了包含 1,3,4-恶二唑部分的苯甲酰胺衍生物,对各种癌细胞系表现出中等至优异的抗癌活性 (Ravinaik 等人,2021)。这突出了这些化合物作为癌症治疗潜在的治疗应用。

酶抑制

研究表明,双杂环苯甲酰胺(包括具有 1,3,4-恶二唑单元的苯甲酰胺)可以作为碱性磷酸酶等酶的有效抑制剂 (Abbasi 等人,2019)。这些发现为针对特定酶途径开发新药奠定了基础。

抗结核剂

此外,已探索四氢嘧啶-靛红杂化物的抗菌、抗真菌和抗结核活性,为治疗这些感染提供了新途径 (Akhaja & Raval, 2012)。

杀线虫活性

具有 1,3,4-噻二唑酰胺部分的新型 1,2,4-恶二唑衍生物对松材线虫表现出良好的杀线虫活性,表明它们作为开发新型杀线虫剂的先导化合物的潜力 (Liu 等人,2022)。

未来方向

作用机制

Target of action

Compounds with an indolin-2-one structure are often designed as inhibitors for various enzymes. For example, some are designed as acetylcholine esterase inhibitors .

Mode of action

These compounds might interact with their targets by fitting into the active site of the enzyme, preventing the enzyme from interacting with its natural substrate, thereby inhibiting its function .

Biochemical pathways

The inhibition of these enzymes can affect various biochemical pathways. For instance, acetylcholine esterase inhibitors can increase the concentration of acetylcholine in the brain, which can help improve symptoms of diseases like Alzheimer’s .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure. Some might be well absorbed in the gut, while others might require injection. They might be metabolized in the liver and excreted in the urine or feces .

Result of action

The result of the compound’s action would depend on its specific target. For example, acetylcholine esterase inhibitors can help improve memory and cognition in Alzheimer’s patients .

Action environment

Various environmental factors can influence the action, efficacy, and stability of these compounds. These can include factors like temperature, pH, and the presence of other compounds .

属性

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c25-18(24-11-10-14-6-4-5-9-16(14)24)13-28-20-23-22-17(27-20)12-21-19(26)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINZUZOOIDYKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)

![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989058.png)